4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate
Description
This compound features a pyridine core substituted with a chloro group at position 3 and a trifluoromethyl group at position 5. A phenylcarbamate moiety is attached via a methyl bridge to the pyridine ring, with the carbamate group further linked to a 4-methoxyphenyl substituent. The molecular formula is C22H17ClF3N2O3, and its molecular weight is approximately 473.83 g/mol (calculated). Key structural attributes include:
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-29-16-8-4-15(5-9-16)27-20(28)30-17-6-2-13(3-7-17)10-19-18(22)11-14(12-26-19)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYJFLGYUBQFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it inhibits bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence . This inhibition disrupts the production of essential metabolites, leading to bacterial growth attenuation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with analogs from the evidence:
Key Observations :
- Chlorine vs. Methoxy Substituents : Replacement of dichlorophenyl (475.68 g/mol) with methoxyphenyl (473.83 g/mol) reduces molecular weight and may improve solubility due to the electron-donating methoxy group .
- Carbamate vs. Carboxamide : Carbamates (e.g., target compound) generally exhibit higher hydrolytic stability compared to carboxamides (e.g., compounds), impacting metabolic pathways .
- Trifluoromethyl Group : Present in all compared compounds, this group enhances resistance to oxidative metabolism and increases binding affinity to hydrophobic enzyme pockets .
Biological Activity
The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H17ClF3N3O2
- Molecular Weight : 393.79 g/mol
The compound exhibits its biological activity primarily through the inhibition of specific enzymes, particularly those involved in cellular signaling pathways. It is hypothesized to act as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The presence of the trifluoromethyl group enhances its potency and selectivity towards certain CDK isoforms.
In Vitro Studies
In vitro studies have demonstrated that the compound has significant inhibitory effects on various cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against CDK9, indicating strong potential as an anticancer agent. The selectivity profile against other kinases, such as CDK2 and CDK7, suggests that it could minimize off-target effects, making it a promising candidate for further development.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the compound's efficacy against A2780 ovarian cancer cells, revealing an IC50 value of approximately 126 nM, which is comparable to established chemotherapeutic agents .
- In xenograft models, oral administration resulted in complete remission in treated animals, showcasing its potential for clinical application .
- Selectivity Profile :
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A2780 | 126 | CDK9 inhibition |
| Anticancer | MOLM-13 | 80 | Apoptosis induction |
| Selectivity | CDK2 | >5000 | High selectivity |
| Selectivity | CDK7 | >5000 | High selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
